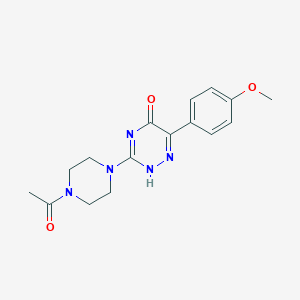
3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of “3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one” would typically involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The process would also involve stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
“3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often include controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
科学的研究の応用
“3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Similar compounds to “3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one” include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness
“this compound” is unique due to its specific chemical structure and the resulting properties. This uniqueness can be highlighted by comparing its reactivity, stability, and applications with those of similar compounds.
Conclusion
Understanding “this compound” involves exploring its synthesis, reactions, applications, and mechanism of action. This compound holds significant potential in various scientific fields, making it a valuable subject of study.
特性
IUPAC Name |
3-(4-acetylpiperazin-1-yl)-6-(4-methoxyphenyl)-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11(22)20-7-9-21(10-8-20)16-17-15(23)14(18-19-16)12-3-5-13(24-2)6-4-12/h3-6H,7-10H2,1-2H3,(H,17,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNYNYOAGFOYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=NN2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=NN2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













